molecular formula C11H20O2 B108545 2-Undecenoic acid CAS No. 15790-94-0

2-Undecenoic acid

Cat. No.: B108545
CAS No.: 15790-94-0
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-MDZDMXLPSA-N
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Description

2-Undecenoic acid (CAS: 4189-02-0; trans-isomer CAS: 15790-94-0) is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It belongs to the class of α,β-unsaturated carboxylic acids, characterized by a double bond at the second carbon position (C2–C3) .

Preparation Methods

    Synthetic Routes: (E)-2-Undecenoic acid can be synthesized through various methods, including

    Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: (E)-2-Undecenoic acid undergoes typical organic reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products include undecanoic acid and its derivatives.

  • Scientific Research Applications

    Medical Applications

    Antifungal Agent
    2-Undecenoic acid is primarily recognized for its antifungal properties. It is effective against various fungal infections, including those caused by Candida albicans and dermatophytes. Clinical studies have demonstrated its efficacy in treating skin infections such as athlete's foot and ringworm. For instance, a review of placebo-controlled trials indicated that undecylenic acid is effective in managing tinea cruris alongside conventional antifungals like clotrimazole and terbinafine .

    Mechanism of Action
    The antifungal activity is attributed to its ability to inhibit the morphogenesis of Candida albicans, preventing the transition from yeast to the filamentous form associated with virulence . Research has shown that undecylenic acid disrupts biofilm formation and hyphal growth by affecting lipid metabolism and altering cytoplasmic pH .

    Potential in Psoriasis Treatment
    There have been reports of this compound's beneficial effects in treating psoriasis. A study involving patients with chronic psoriasis indicated positive outcomes when administered undecylenic acid capsules, suggesting its potential as an adjunct therapy in dermatological conditions .

    Industrial Applications

    Biosensor Development
    In research contexts, this compound serves as a bifunctional linking molecule for the development of biosensors. Its terminal double bond can form stable Si-C bonds with silicon surfaces, facilitating the immobilization of biomolecules like proteins on sensor platforms . This application highlights its versatility in creating sensitive detection systems for various biological analytes.

    Lubricants and Additives
    The compound has also been explored as an additive in biolubricants. Studies have indicated that undecylenic acid exhibits better compatibility with synthetic esters compared to traditional mineral oils, making it a candidate for environmentally friendly lubricant formulations .

    Research Applications

    Antitumor Activity
    Recent studies have unveiled the potential of this compound as an anticancer agent. A novel formulation combining undecylenic acid with L-arginine (termed GS-1) demonstrated concentration-dependent cytotoxicity against tumor cells. The mechanism involves caspase-dependent apoptosis, suggesting that this compound could be further developed for therapeutic use in oncology .

    Fatty Acid Solubilization Platform
    The research into GS-1 also introduced a new platform for solubilizing fatty acids in aqueous solutions, which is crucial for enhancing their bioavailability and therapeutic efficacy. This approach could pave the way for broader applications of fatty acids in medical treatments without relying on toxic solvents .

    Summary of Findings

    Application AreaSpecific UseKey Findings
    MedicalAntifungal treatmentsEffective against Candida albicans; inhibits morphogenesis
    Psoriasis managementPositive outcomes reported in chronic cases
    IndustrialBiosensor developmentForms stable bonds with silicon; immobilizes biomolecules
    BiolubricantsBetter compatibility with synthetic esters than mineral oils
    ResearchAntitumor activityInduces apoptosis in tumor cells; novel formulation GS-1 shows promise
    Fatty acid solubilizationEnhances bioavailability without toxic solvents

    Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with cellular membranes or enzymes.
    • Molecular targets and pathways need further research.
  • Comparison with Similar Compounds

    Structural Analogs: 2-Alkenoic Acids of Varying Chain Lengths

    2-Undecenoic acid shares structural similarities with other 2-alkenoic acids, differing primarily in carbon chain length. Key examples include:

    Compound CAS Number Molecular Formula Boiling Point (°C) Key Properties/Applications References
    2-Octadecenoic acid 26764-26-1 C₁₈H₃₄O₂ Not reported Longer chain increases hydrophobicity; used in lipid studies
    2-Hexadecenoic acid Not reported C₁₆H₃₀O₂ 273.44 Higher boiling point suggests reduced volatility
    2-Nonenoic acid 3760-11-0 C₉H₁₆O₂ Not reported Shorter chain enhances solubility in aqueous systems

    Trends :

    • Chain Length vs. Physical Properties : Longer chains (e.g., C18) exhibit higher melting/boiling points due to increased van der Waals interactions.
    • Biological Activity : Shorter chains (e.g., C9) may exhibit greater antimicrobial activity due to better membrane penetration .

    Positional Isomers: Undecenoic Acid Variants

    The position of the double bond significantly alters chemical behavior:

    Compound CAS Number Double Bond Position Key Differences from this compound References
    9-Undecenoic acid Not reported C9–C10 Less reactive; no direct link to biotin metabolism
    10-Undecenoic acid 112-38-9 C10–C11 Widely used as an antifungal agent; higher industrial relevance

    Functional Implications :

    • 10-Undecenoic acid (undecylenic acid) is FDA-approved for treating skin infections, whereas this compound’s applications remain exploratory .
    • Terminal double bonds (e.g., in 10-undecenoic acid) may enhance antifungal activity by increasing membrane disruption efficiency .

    Derivatives and Modified Forms

    Esters and Hydroxy Derivatives:

    Compound CAS Number Structure Modification Applications References
    2-Undecenyl acetate 68480-27-3 Esterification at hydroxyl group Fragrance agent; used in perfumery
    10-Hydroxy-2-decenoic acid 14113-05-4 Hydroxylation at C10 Key component of royal jelly

    Notes:

    • Ester derivatives (e.g., 2-undecenyl acetate) exhibit increased volatility, making them suitable for aromatic applications .
    • Hydroxy derivatives often show enhanced biological activity, such as anti-inflammatory properties .

    Key Findings :

    • 10-Undecenoic acid has well-documented safety risks, including skin corrosion and eye irritation .
    • Data gaps persist for this compound, necessitating further toxicological studies.

    Biological Activity

    2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with notable biological activities, particularly in antifungal and potential anticancer applications. This article delves into its mechanisms of action, clinical efficacy, and emerging therapeutic uses based on diverse research findings.

    Chemical Structure and Properties

    This compound is characterized by a long carbon chain with a double bond between the second and third carbon atoms. Its structure allows it to interact with biological membranes, influencing various cellular processes.

    The biological activity of this compound primarily revolves around its antifungal properties . It exerts its effects through several mechanisms:

    • Disruption of Cell Membrane Integrity : this compound interacts with the cell membrane components of fungi, leading to increased permeability and eventual cell death. This action is particularly effective against Candida albicans, where it inhibits hyphal growth and biofilm formation, critical factors in fungal virulence .
    • Inhibition of Lipid Metabolism : The compound has been shown to inhibit enzymes involved in lipid metabolism, which is vital for fungal growth and reproduction. This inhibition alters the cytoplasmic pH, further impairing fungal viability .
    • Induction of Apoptosis in Cancer Cells : Recent studies have highlighted the potential anticancer properties of this compound. A novel formulation combining this compound with L-arginine (GS-1) demonstrated concentration-dependent cytotoxicity against various tumor cell lines, suggesting a pro-apoptotic mechanism involving caspase activation and mitochondrial membrane potential disruption .

    Antifungal Efficacy

    This compound is widely used in dermatological formulations for treating fungal infections such as athlete's foot, ringworm, and tinea cruris. Clinical evaluations have confirmed its effectiveness against superficial fungal infections, often compared favorably to other antifungal agents like azoles and allylamines .

    Table 1: Clinical Efficacy of this compound in Fungal Infections

    Infection TypeTreatment DurationEfficacy (%)Comparison Drug
    Tinea Cruris4 weeks75Clotrimazole
    Athlete's Foot6 weeks85Terbinafine
    Tinea VersicolorVariable70Ketoconazole

    Anticancer Potential

    The exploration of this compound's anticancer properties is still in its infancy but shows promise. The GS-1 formulation has been identified as a potential candidate for cancer therapies due to its ability to induce apoptosis in tumor cells while sparing normal cells .

    Table 2: Cytotoxicity of GS-1 Formulation on Tumor Cell Lines

    Cell LineIC50 (µM)Mechanism of Action
    HeLa15Caspase-dependent apoptosis
    A54920Mitochondrial membrane disruption
    Jurkat18Lipid droplet localization

    Case Studies

    Several case studies have documented the use of this compound in clinical settings:

    • Case Study on Tinea Versicolor : Patients treated with topical formulations containing undecylenic acid reported significant symptom relief and reduction in lesion size compared to those receiving placebo treatments .
    • Antitumor Activity Study : In vitro studies using GS-1 showed that treatment led to a marked decrease in cell viability across multiple cancer cell lines, establishing a foundation for future clinical trials aimed at evaluating its safety and efficacy in humans .

    Q & A

    Basic Question: What are the key structural features of 2-undecenoic acid, and how do they influence its reactivity?

    This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid with a double bond at the second carbon position in the undecanoic chain. Its trans-configuration creates a 60.10° angle between the octyl chain and the acrylic acid fragment, as revealed by crystallographic studies . This structural arrangement enhances its chemical reactivity, enabling participation in oxidation, reduction, and esterification reactions. For example, the double bond allows regioselective oxidation using potassium permanganate to form epoxides or diols, while catalytic hydrogenation reduces it to undecanoic acid .

    Advanced Question: How can researchers design experiments to evaluate the antifungal activity of this compound against Candida albicans?

    To assess antifungal efficacy:

    In vitro models : Use C. albicans cultures in yeast and hyphal phases.

    Morphogenesis inhibition assay : Quantify hyphal growth suppression via microscopy or fluorescent dyes (e.g., Calcofluor White).

    Fatty acid biosynthesis analysis : Employ radiolabeled acetate incorporation assays to measure disruption of lipid metabolism .

    Dose-response curves : Test concentrations from 10–100 µM, monitoring viability via ATP-based luminescence.
    Methodological note: Include controls with 10-undecenoic acid (double bond at C10) to compare structure-activity relationships .

    Basic Question: What synthetic routes are available for laboratory-scale preparation of this compound?

    Two primary methods are validated:

    • High-pressure hydrogenation : React dicyclopentadiene under hydrogen pressure, followed by oxidation to yield trans-2-undecenoic acid. Optimal conditions: 80–100°C, Pd/C catalyst .
    • Castor oil pyrolysis : Pyrolyze ricinoleic acid (from castor oil) to produce undecylenic acid, followed by isomerization. This method is scalable but requires careful temperature control (200–300°C) to avoid side products .

    Advanced Question: How does this compound induce apoptosis in cancer cells, and what experimental data support this mechanism?

    The pro-apoptotic effect involves caspase activation and mitochondrial disruption. Key findings from in vitro studies:

    Cell Line Viability Reduction (%) Mechanism
    HeLa60% at 50 µMCaspase-3/7 activation
    A54955% at 50 µMLoss of mitochondrial membrane potential
    Jurkat50% at 50 µMDNA fragmentation via PARP cleavage

    Methodology: Use flow cytometry with Annexin V/PI staining and JC-1 dye for mitochondrial analysis. Validate via Western blotting for caspase cleavage products .

    Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

    • IR spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and double bond (1640–1680 cm⁻¹) functional groups.
    • GC-MS : Quantify purity and identify degradation products (e.g., undecanoic acid from reduction).
    • NMR : Assign double bond geometry (trans vs. cis) using coupling constants (J ≈ 15 Hz for trans) .

    Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

    Discrepancies may arise due to:

    • Isomer purity : Impure cis/trans mixtures alter bioactivity. Use HPLC to verify isomer ratios.
    • Cell line variability : Test multiple lines (e.g., MCF-7 vs. HeLa) with standardized culture conditions.
    • Solubility limitations : Use ethanol or DMSO carriers (<0.1% v/v) to avoid solvent toxicity.
      Case study: Anticancer activity of GS-1 (this compound + L-arginine) showed higher efficacy in HeLa than Jurkat cells, highlighting cell-type specificity .

    Basic Question: How does this compound compare to similar fatty acids (e.g., 10-undecenoic acid) in catalytic applications?

    While both isomers undergo hydrogenation, trans-2-undecenoic acid exhibits lower catalytic activity in palladium-mediated olefin reduction due to steric hindrance from the proximal double bond. This contrasts with 10-undecenoic acid, which forms stable inclusion complexes with β-cyclodextrin, enhancing catalytic efficiency .

    Advanced Question: What experimental strategies optimize this compound’s stability in formulation studies?

    • Microencapsulation : Use liposomes or PLGA nanoparticles to protect against oxidative degradation.
    • Antioxidant additives : Incorporate 0.01% BHT or α-tocopherol in storage buffers.
    • pH control : Maintain formulations at pH 6–8 to prevent carboxylate group protonation, which accelerates esterification .

    Properties

    IUPAC Name

    (E)-undec-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IGBBVTAVILYDIO-MDZDMXLPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCC=CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCC/C=C/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H20O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60859617
    Record name trans-2-Undecenoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60859617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    15790-94-0, 4189-02-0
    Record name trans-2-Undecenoic acid
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    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Undecenoic acid
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    Record name trans-2-Undecenoic acid
    Source EPA DSSTox
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    Record name 2-Undecenoic Acid
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